Lithium(1+) ion 6-(methoxymethyl)pyridine-2-sulfinate
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Overview
Description
Lithium(1+) ion 6-(methoxymethyl)pyridine-2-sulfinate is a chemical compound with the molecular formula C7H9NO3SLi It is a lithium salt of 6-(methoxymethyl)pyridine-2-sulfinate, characterized by its unique structure that includes a pyridine ring substituted with a methoxymethyl group and a sulfinic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) ion 6-(methoxymethyl)pyridine-2-sulfinate typically involves the reaction of 6-(methoxymethyl)pyridine-2-sulfinic acid with a lithium base. The reaction is carried out under controlled conditions to ensure the formation of the desired lithium salt. The general reaction can be represented as follows:
6-(methoxymethyl)pyridine-2-sulfinic acid+LiOH→Lithium(1+) ion 6-(methoxymethyl)pyridine-2-sulfinate+H2O
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion 6-(methoxymethyl)pyridine-2-sulfinate can undergo various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to form sulfonic acid derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The methoxymethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a wide range of functionalized pyridine derivatives.
Scientific Research Applications
Lithium(1+) ion 6-(methoxymethyl)pyridine-2-sulfinate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various functionalized compounds.
Medicine: Investigated for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Lithium(1+) ion 6-(methoxymethyl)pyridine-2-sulfinate involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the sulfinic acid group and the methoxymethyl substituent, which can participate in various chemical reactions. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Lithium(1+) ion 6-methoxypyridine-2-sulfinate: Similar structure but lacks the methoxymethyl group.
Lithium(1+) ion 6-(methylthio)pyridine-2-sulfinate: Contains a methylthio group instead of a methoxymethyl group.
Lithium(1+) ion 6-(ethoxymethyl)pyridine-2-sulfinate: Contains an ethoxymethyl group instead of a methoxymethyl group.
Uniqueness
Lithium(1+) ion 6-(methoxymethyl)pyridine-2-sulfinate is unique due to the presence of the methoxymethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
lithium;6-(methoxymethyl)pyridine-2-sulfinate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S.Li/c1-11-5-6-3-2-4-7(8-6)12(9)10;/h2-4H,5H2,1H3,(H,9,10);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMPUCWNOIIXFY-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].COCC1=NC(=CC=C1)S(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8LiNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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